molecular formula C12H16N2O5 B14755570 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene CAS No. 481-78-7

1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene

Cat. No.: B14755570
CAS No.: 481-78-7
M. Wt: 268.27 g/mol
InChI Key: HSWDCZSBXABAPP-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C12H16N2O5. It is a derivative of benzene, characterized by the presence of tert-butyl, methoxy, methyl, and dinitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene typically involves the nitration of 1-Tert-butyl-4-methoxy-2-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 1-Tert-butyl-4-methoxy-2-methylbenzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction is conducted at a temperature range of 0-5°C to control the rate of nitration and prevent over-nitration.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, concentration, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Reduction: 1-Tert-butyl-4-methoxy-2-methyl-3,5-diaminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-Tert-butyl-4-methoxy-2-methyl-3,5-dicarboxybenzene

Scientific Research Applications

1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene involves its interaction with biological molecules through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Musk Ambrette: 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene

    Musk Ketone: 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone

Uniqueness

1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups, along with the dinitro substitution, makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

481-78-7

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

1-tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene

InChI

InChI=1S/C12H16N2O5/c1-7-8(12(2,3)4)6-9(13(15)16)11(19-5)10(7)14(17)18/h6H,1-5H3

InChI Key

HSWDCZSBXABAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(C)(C)C)[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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